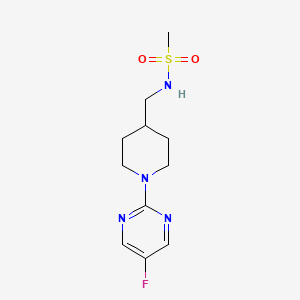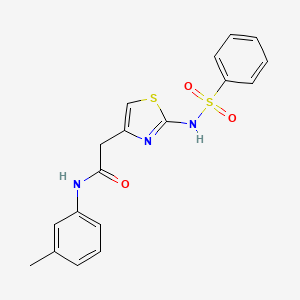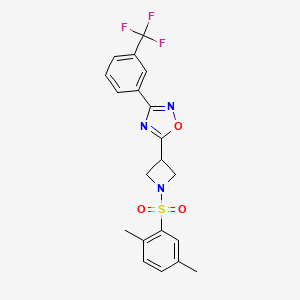
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H15F3N6O3 and its molecular weight is 396.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Researchers have focused on synthesizing various derivatives of quinazolinone and triazole, exploring their potential pharmacological activities. For example, the synthesis of substituted 6-bromoquinazolinones has been investigated for their anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). Similarly, compounds incorporating the 1,2,3-triazole moiety synthesized from bistrifluoromethylquinoline have shown significant antimicrobial activity, with some derivatives exhibiting broad-spectrum antimicrobial properties against various strains (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).
Antitumor Activity
Another area of research involves evaluating the antitumor activities of quinazolinone derivatives. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones were designed and shown to exhibit broad-spectrum antitumor activity, with some compounds being significantly more potent than the control, 5-FU (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of novel quinazolinone and triazole derivatives have also been a focus. For example, new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles demonstrated significant antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
Research into the synthesis, characterization, biological evaluation, and molecular docking of quinazolinone-based derivatives has shown that certain compounds can act as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their potential use as anti-cancer agents (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O3/c1-23-14(16(17,18)19)22-25(15(23)28)7-6-20-12(26)8-24-9-21-11-5-3-2-4-10(11)13(24)27/h2-5,9H,6-8H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIRXCFUOKEYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CN2C=NC3=CC=CC=C3C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide](/img/structure/B2707524.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2707528.png)
![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)
![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)




![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)
![N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2707540.png)
![N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2707543.png)
![spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid](/img/structure/B2707544.png)
